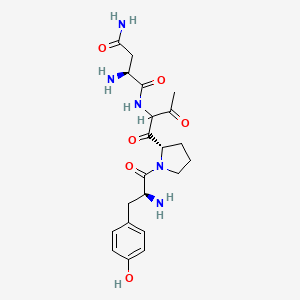![molecular formula C19H21O2P B12899632 2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one CAS No. 86488-93-9](/img/structure/B12899632.png)
2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Diphenylphosphoryl)methyl)cyclohexanone is an organic compound with the molecular formula C19H21O2P It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Diphenylphosphoryl)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohols.
Applications De Recherche Scientifique
2-((Diphenylphosphoryl)methyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-((Diphenylphosphoryl)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylphosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphorylketones: These compounds have similar structures but differ in the nature of the substituents attached to the phosphorus atom.
Cyclohexanone Derivatives: Compounds like 2-methylcyclohexanone share the cyclohexanone core but have different functional groups attached.
Uniqueness
2-((Diphenylphosphoryl)methyl)cyclohexanone is unique due to the presence of both the cyclohexanone and diphenylphosphoryl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
86488-93-9 |
|---|---|
Formule moléculaire |
C19H21O2P |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(diphenylphosphorylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H21O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |
Clé InChI |
QVBLYOZBFQCGJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


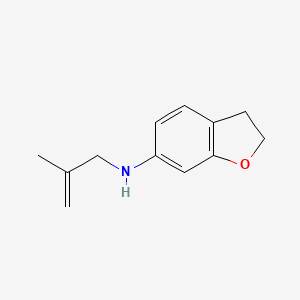

![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
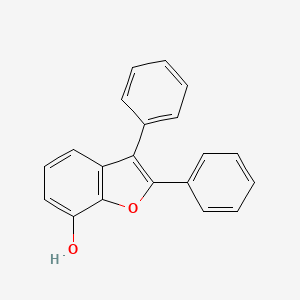
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
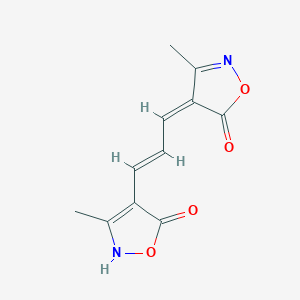
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
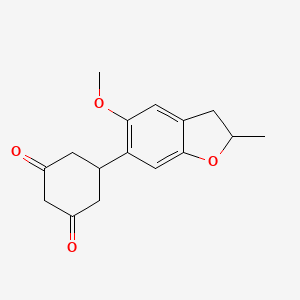
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
